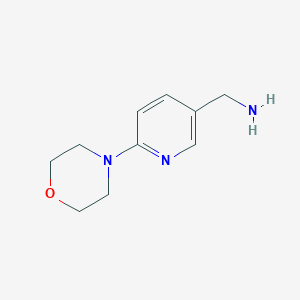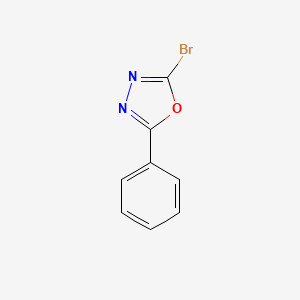![molecular formula C9H10N4 B1285663 [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methylamin CAS No. 956191-88-1](/img/structure/B1285663.png)
[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methylamin
Übersicht
Beschreibung
6-(1H-pyrazol-1-yl)pyridin-3-ylmethylamine (6-PPMA) is an organic compound derived from the pyrazole ring system that has a wide variety of uses in scientific research. 6-PPMA has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
Pyrazolo[3,4-b]pyridine, zu denen Verbindungen wie [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methylamin gehören, wurden als potenzielle Antituberkulosemittel identifiziert. Ihre Derivate haben eine signifikante Aktivität gegen Mycobacterium tuberculosis gezeigt, den Erreger der Tuberkulose (TB). Die Entwicklung und Synthese dieser Verbindungen zielt darauf ab, potente Anti-TB-Medikamente zu finden, die zur Verkürzung der TB-Therapie eingesetzt werden können .
Hemmer der Xanthinoxidase
Diese Verbindungen wurden auch auf ihre inhibitorischen Wirkungen auf die Xanthinoxidase untersucht, ein Enzym, das am Abbau von Purinen im menschlichen Körper beteiligt ist und Harnsäure produziert. Hemmer dieses Enzyms werden zur Behandlung von Erkrankungen wie Gicht gesucht, bei denen die Harnsäurewerte übermäßig hoch werden .
Alzheimer-Krankheit-Behandlung
Die Forschung hat gezeigt, dass Pyrazolo[3,4-b]pyridin-Derivate bei der Behandlung der Alzheimer-Krankheit hilfreich sein könnten. Diese Anwendung basiert auf der Fähigkeit dieser Verbindungen, mit biologischen Zielstrukturen zu interagieren, die für die Pathologie der Alzheimer-Krankheit relevant sind .
Gastrointestinale Erkrankungen
Die Derivate von this compound wurden auf ihre potenzielle Verwendung bei der Behandlung verschiedener gastrointestinaler Erkrankungen untersucht. Dies umfasst Störungen, die den Magen und Darm betreffen, möglicherweise durch Beeinflussung der Darmflora oder durch Beeinflussung der Entzündungsprozesse im Magen-Darm-Trakt .
Anorexia nervosa-Behandlung
Es besteht die Möglichkeit, dass diese Verbindungen bei der Behandlung von Anorexia nervosa eingesetzt werden können, einer schweren und potenziell lebensbedrohlichen Essstörung, die durch ein ungewöhnlich niedriges Körpergewicht, eine starke Angst vor Gewichtszunahme und eine verzerrte Wahrnehmung des Körpergewichts gekennzeichnet ist .
Hemmung der Cholesterinbildung
Verbindungen der Klasse der Pyrazolo[3,4-b]pyridine haben sich als Cholesterinbildungshemmer erwiesen. Diese Anwendung ist besonders wichtig im Zusammenhang mit Herz-Kreislauf-Erkrankungen, da die Hemmung der Cholesterinsynthese zu einer Verringerung des Risikos für Herzinfarkt und Schlaganfall führen kann .
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, including antileishmanial and antimalarial activities .
Biochemische Analyse
Biochemical Properties
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . This compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that inhibit cell proliferation.
Molecular Mechanism
At the molecular level, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, its interaction with NAMPT results in the modulation of NAD+ levels, which in turn affects numerous downstream processes . Additionally, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have shown that [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine can have sustained effects on cellular function, including prolonged antiproliferative activity in cancer cells .
Dosage Effects in Animal Models
The effects of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with NAMPT influences the NAD+ salvage pathway, which is essential for maintaining cellular energy balance and redox status . This compound can also affect other metabolic pathways by modulating the activity of key enzymes.
Transport and Distribution
The transport and distribution of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine in therapeutic applications.
Subcellular Localization
The subcellular localization of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biological effects . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
Eigenschaften
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFUHSBSCYJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585418 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956191-88-1 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)
![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)






![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)



